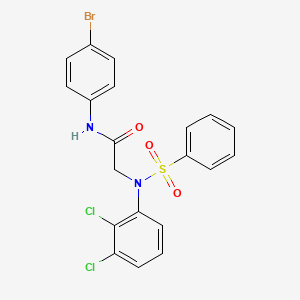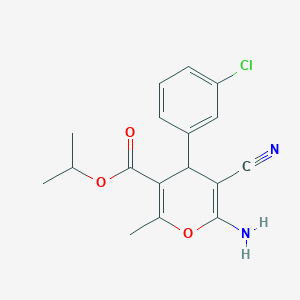
2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidinones and exhibits a unique mechanism of action that makes it a promising candidate for the development of novel drugs.
作用机制
The mechanism of action of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone involves the inhibition of protein kinase CK2, an enzyme that plays a crucial role in cell proliferation and survival. By inhibiting CK2, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone can induce cell cycle arrest and promote apoptosis in cancer cells. Furthermore, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to inhibit the aggregation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone has been found to have several biochemical and physiological effects. In cancer cells, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone can inhibit the aggregation of amyloid beta, preventing the formation of toxic plaques in the brain.
实验室实验的优点和局限性
2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone exhibits potent activity against cancer cells and has neuroprotective effects, making it a promising candidate for drug development. However, the limitations of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone include its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone. One potential direction is the development of novel drugs based on the structure of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone that exhibit improved solubility and reduced toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone and its potential therapeutic applications in other diseases. Finally, the development of targeted drug delivery systems that can deliver 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone specifically to cancer cells or brain tissues could further enhance its therapeutic potential.
合成方法
The synthesis of 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone involves the reaction of 2-amino-4,6-dimethylpyrimidine with aniline and propyl bromide in the presence of a catalyst. The reaction yields 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone as a white crystalline solid with a melting point of 188-190°C.
科学研究应用
2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit potent anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, 2-anilino-6-methyl-5-propyl-4(3H)-pyrimidinone has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
属性
IUPAC Name |
2-anilino-4-methyl-5-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-7-12-10(2)15-14(17-13(12)18)16-11-8-5-4-6-9-11/h4-6,8-9H,3,7H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZFXZHIPHLRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate](/img/structure/B6115219.png)
![1-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B6115226.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B6115237.png)
![2-ethoxy-6-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6115244.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6115255.png)

![5,8,8-trimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B6115276.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6115277.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-3-pyridinol dihydrochloride](/img/structure/B6115285.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methylmethanamine](/img/structure/B6115287.png)

![2,4-dibromo-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6115302.png)
![N-{2-chloro-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]-5-methoxyphenyl}benzamide](/img/structure/B6115312.png)
![1-ethyl-7-methyl-4-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6115318.png)